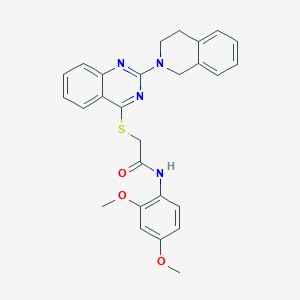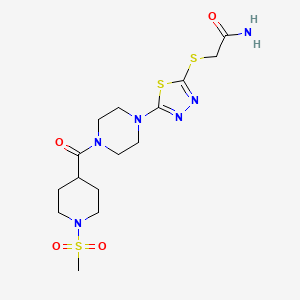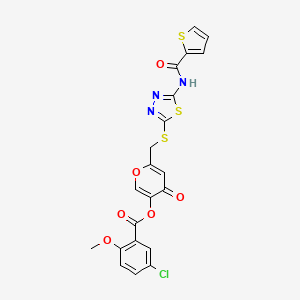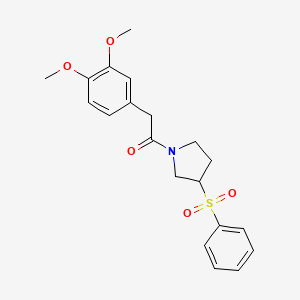![molecular formula C17H21N3O2 B2889329 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097912-01-9](/img/structure/B2889329.png)
2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole-based compounds, such as “2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives of 1H-pyrazole, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, has shown potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against mycotoxic strains. These findings suggest that compounds with a pyrazole core, potentially including 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, may have applications in developing new antimicrobial agents (Raju et al., 2010).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, showing selective cytotoxicity against tumorigenic cell lines. This indicates the potential use of similar benzamide compounds in cancer research and the development of novel antitumor agents (Yoshida et al., 2005).
Synthesis of Radiolabeled Compounds for Imaging
The synthesis of radiolabeled compounds, such as 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, demonstrates the utility of similar compounds in the development of positron emission tomography (PET) agents for imaging specific targets in cancers. This application is particularly relevant for compounds designed for targeted imaging and diagnostic purposes (Wang et al., 2013).
Glucokinase Activators for Diabetes Treatment
Heteroaryl-containing benzamide derivatives have been investigated for their role as glucokinase activators (GKA), showing potential for the treatment of type 2 diabetes mellitus. This research suggests that structurally related compounds might be explored for their efficacy in regulating glucose levels and treating diabetes (Park et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-13-7-9-14(10-8-13)20-12-4-11-18-20/h2-6,11-14H,7-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBMPSKEMUESRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E,10S)-10-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;hydrochloride](/img/structure/B2889247.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)



![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)


